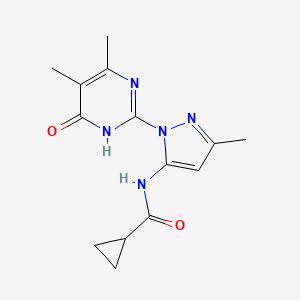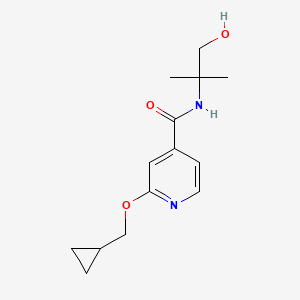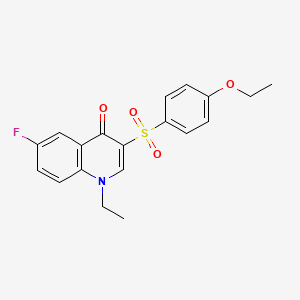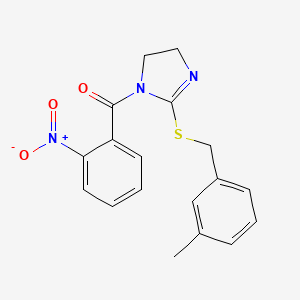![molecular formula C14H20Cl2N2O2 B2483570 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride CAS No. 1049758-67-9](/img/structure/B2483570.png)
2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with a benzylamine derivative that contains a morpholine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Reduced derivatives, such as primary or secondary amines.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-chloro-N-{[2-(morpholin-4-ylmethyl)benzyl]acetamide hydrochloride:
Other benzylamine derivatives: Compounds with similar benzylamine and morpholine groups that exhibit comparable chemical properties.
Uniqueness
2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specialized research applications and potential therapeutic development .
特性
IUPAC Name |
2-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-9-14(18)16-10-12-3-1-2-4-13(12)11-17-5-7-19-8-6-17;/h1-4H,5-11H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOXWDDHVHYOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-dimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2483488.png)


![benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers](/img/structure/B2483491.png)
![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2483495.png)
![[1,4'-Bipiperidine]-2,6-dione hydrochloride](/img/structure/B2483496.png)

![N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide](/img/new.no-structure.jpg)


![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2483508.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2483509.png)

